molecular formula C12H16N2O B569773 7,7-Dimethyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one CAS No. 1346674-23-4

7,7-Dimethyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one

Cat. No. B569773
Key on ui cas rn: 1346674-23-4
M. Wt: 204.273
InChI Key: XIUNFLQSJSCQRM-UHFFFAOYSA-N
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Patent
US09238655B2

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet was purged with nitrogen and charged with crude 1-(2-aminoethyl)-5,5-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride 107d (˜18 mmol), sodium ethoxide (6.2 g, 92 mmol) and ethanol (120 mL). The mixture was stirred at 55° C. over night. After that time, the reaction mixture was concentrated under reduced pressure and the residue was partitioned between ethyl acetate (200 mL) and water (100 mL). The solution was filtered. The solid was washed with ethyl acetate (15 mL) to give 850 mg of desired product 107e. The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (2×100 mL). The combined organic layers were dried over sodium sulfate and concentrated under reduced pressure to near dryness. The solution was filtered and the solid (1.44 g) was washed with ethyl acetate (15 mL). The combined solids were dried under vacuum a afford 61% yield (2.3 g) of 107e.
Name
1-(2-aminoethyl)-5,5-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride
Quantity
18 mmol
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][N:5]1[C:9]([C:10](O)=[O:11])=[CH:8][C:7]2[CH2:13][C:14]([CH3:17])([CH3:16])[CH2:15][C:6]1=2.[O-]CC.[Na+]>C(O)C>[CH3:16][C:14]1([CH3:17])[CH2:13][C:7]2[CH:8]=[C:9]3[N:5]([CH2:4][CH2:3][NH:2][C:10]3=[O:11])[C:6]=2[CH2:15]1 |f:0.1,2.3|

Inputs

Step One
Name
1-(2-aminoethyl)-5,5-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride
Quantity
18 mmol
Type
reactant
Smiles
Cl.NCCN1C2=C(C=C1C(=O)O)CC(C2)(C)C
Name
Quantity
6.2 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 55° C. over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet
CUSTOM
Type
CUSTOM
Details
was purged with nitrogen
CONCENTRATION
Type
CONCENTRATION
Details
After that time, the reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate (200 mL) and water (100 mL)
FILTRATION
Type
FILTRATION
Details
The solution was filtered
WASH
Type
WASH
Details
The solid was washed with ethyl acetate (15 mL)

Outcomes

Product
Name
Type
product
Smiles
CC1(CC=2N3CCNC(C3=CC2C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 850 mg
YIELD: CALCULATEDPERCENTYIELD 23.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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